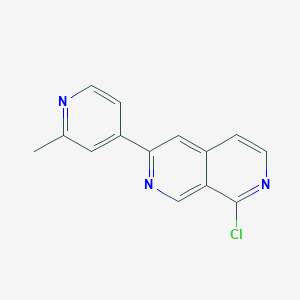

1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine

CAS No.:

Cat. No.: VC20358420

Molecular Formula: C14H10ClN3

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10ClN3 |

|---|---|

| Molecular Weight | 255.70 g/mol |

| IUPAC Name | 1-chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine |

| Standard InChI | InChI=1S/C14H10ClN3/c1-9-6-11(3-4-16-9)13-7-10-2-5-17-14(15)12(10)8-18-13/h2-8H,1H3 |

| Standard InChI Key | MOONNGCHDCGQTN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CC(=C1)C2=NC=C3C(=C2)C=CN=C3Cl |

Introduction

Structural and Molecular Characteristics

Molecular Framework and Nomenclature

The compound belongs to the naphthyridine family, a class of diazanaphthalenes distinguished by their fused pyridine rings . The numbering of the nitrogen atoms at positions 2 and 7 classifies this derivative as a 2,7-naphthyridine. The chloro group at position 1 and the 2-methylpyridin-4-yl moiety at position 6 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1385818-41-6 | |

| Molecular Formula | C₁₄H₁₀ClN₃ | |

| Molecular Weight | 255.70 g/mol | |

| Density | Not Available | |

| Boiling Point | Not Available |

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this compound are absent in public databases, computational models predict key features. The planar naphthyridine core likely exhibits aromatic π-conjugation, with the chloro and pyridinyl groups inducing dipole moments. The methyl group on the pyridine ring may contribute to hydrophobic interactions in biological systems .

Synthesis and Chemical Reactivity

Synthetic Routes

Naphthyridines are typically synthesized via cyclization, condensation, or cross-coupling reactions . For 1-chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine, plausible pathways include:

-

Cyclocondensation: Reacting chlorinated pyridine precursors with aliphatic synthons under basic conditions. For example, a Posner-type reaction involving hydroxylamine and sodium ethoxide could form the naphthyridine core .

-

Cross-Coupling: Suzuki-Miyaura coupling between a halogenated naphthyridine intermediate (e.g., 1-chloro-2,7-naphthyridine) and 2-methylpyridin-4-ylboronic acid .

Reactivity Profile

-

Nucleophilic Aromatic Substitution: The chloro group at position 1 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) .

-

Electrophilic Substitution: The electron-deficient naphthyridine core may undergo nitration or sulfonation at activated positions .

-

Coordination Chemistry: The nitrogen atoms can act as ligands for transition metals, forming complexes with potential catalytic or medicinal properties .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is expected to be moderate in polar aprotic solvents (e.g., DMF, DMSO) due to its aromatic system and polar substituents. The chloro and pyridinyl groups may enhance stability against oxidative degradation compared to unsubstituted naphthyridines .

Thermal Behavior

Although specific data are unavailable, analogous naphthyridines exhibit decomposition temperatures above 200°C, suggesting thermal stability suitable for high-temperature applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume